Aluminum,1,1-trifluoro-2,4-pentanedionato)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

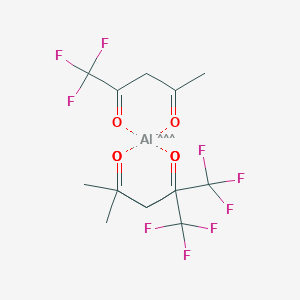

Aluminum,1,1-trifluoro-2,4-pentanedionato): , also known as tris(1,1,1-trifluoro-2,4-pentanedionato)aluminum, is a coordination compound with the molecular formula C15H12AlF9O6. It is a complex formed by the coordination of aluminum with three 1,1,1-trifluoro-2,4-pentanedione ligands. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Aluminum,1,1-trifluoro-2,4-pentanedionato involves the reaction of aluminum salts with 1,1,1-trifluoro-2,4-pentanedione. The general procedure includes dissolving aluminum chloride in an appropriate solvent, such as ethanol, and then adding 1,1,1-trifluoro-2,4-pentanedione. The reaction mixture is stirred and heated under reflux conditions to facilitate the formation of the complex. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of Aluminum,1,1-trifluoro-2,4-pentanedionato follows similar principles but on a larger scale. The process involves the use of high-purity aluminum salts and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .

化学反应分析

Types of Reactions: Aluminum,1,1-trifluoro-2,4-pentanedionato undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in ligand exchange reactions where the trifluoro-2,4-pentanedione ligands are replaced by other ligands.

Coordination Reactions: It can form complexes with other metal ions or organic molecules through coordination bonds.

Oxidation and Reduction Reactions: The aluminum center can undergo redox reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include other diketones or ligands that can displace the trifluoro-2,4-pentanedione ligands under mild conditions.

Coordination Reactions: These reactions often require solvents like ethanol or acetone and may involve heating to facilitate complex formation.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield new aluminum complexes with different ligands, while coordination reactions result in multi-metallic or multi-ligand complexes .

科学研究应用

Chemistry: Aluminum,1,1-trifluoro-2,4-pentanedionato is widely used as a precursor in the synthesis of other aluminum complexes. It serves as a starting material for the preparation of catalysts and other coordination compounds .

Biology and Medicine: In biological research, this compound is used to study the interactions of aluminum with biological molecules.

Industry: In industrial applications, Aluminum,1,1-trifluoro-2,4-pentanedionato is used in the production of advanced materials, such as coatings and polymers. Its stability and reactivity make it suitable for use in various manufacturing processes .

作用机制

The mechanism of action of Aluminum,1,1-trifluoro-2,4-pentanedionato involves the coordination of the aluminum center with the trifluoro-2,4-pentanedione ligands. This coordination stabilizes the aluminum ion and enhances its reactivity. The compound can interact with other molecules through its aluminum center, facilitating various chemical reactions. The electron-withdrawing effect of the trifluoro groups also plays a role in modulating the reactivity of the compound .

相似化合物的比较

Aluminum acetylacetonate: Similar to Aluminum,1,1-trifluoro-2,4-pentanedionato but with acetylacetonate ligands instead of trifluoro-2,4-pentanedione.

Cobalt tris(1,1,1-trifluoro-2,4-pentanedionato): A cobalt complex with similar ligands, used in different applications.

Uniqueness: Aluminum,1,1-trifluoro-2,4-pentanedionato is unique due to the presence of trifluoro groups, which enhance its stability and reactivity compared to other aluminum complexes. The electron-withdrawing effect of the trifluoro groups makes this compound more reactive in certain chemical reactions, providing distinct advantages in various applications .

生物活性

Aluminum, 1,1-trifluoro-2,4-pentanedionato (also known as aluminum trifluoroacetylacetonate or Al(CF3-acac)3) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications based on diverse research findings.

- Molecular Formula : C15H12AlF9O6

- Molecular Weight : 486.2193 g/mol

- IUPAC Name : Aluminum, tris(1,1,1-trifluoro-2,4-pentanedionato)-

The compound is notable for its trifluoromethyl groups, which can significantly influence its chemical reactivity and biological interactions.

Synthesis and Structural Analysis

Aluminum trifluoroacetylacetonate is synthesized through the reaction of aluminum salts with 1,1,1-trifluoro-2,4-pentanedione. The resulting complex exhibits distinct structural properties that can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy. The presence of the trifluoromethyl substituents enhances the stability and solubility of the compound in various solvents .

Antitumor Properties

Recent studies have investigated the antitumor effects of aluminum complexes, including those derived from trifluoromethyl-substituted acetylacetone ligands. For instance:

- Case Study : A series of metal complexes were evaluated against human cancer cell lines, revealing that aluminum complexes exhibited significant cytotoxicity. The IC50 values for these complexes were found in the micromolar range across various tumor types including colon (HCT-15), pancreatic (BxPC3), and breast cancer (MCF-7) cell lines .

| Complex | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| [Mn(LMes)2(H2O)2] | <0.5 | HCT-15 |

| [Cu(LCF3)2] | <0.8 | BxPC3 |

| [Co(LMes)] | <0.9 | MCF-7 |

These findings suggest that aluminum complexes can be more effective than traditional chemotherapeutic agents like cisplatin in certain contexts.

The proposed mechanism for the biological activity of aluminum trifluoroacetylacetonate involves:

- Interaction with Cellular Components : The complex may interact with cellular membranes or proteins, altering their function.

- Induction of Oxidative Stress : Some studies indicate that metal complexes can generate reactive oxygen species (ROS), leading to apoptosis in cancer cells .

In Vitro Studies

In vitro assays have demonstrated that aluminum trifluoroacetylacetonate can inhibit cell proliferation effectively. The compound's stability in physiological conditions was confirmed through UV-Vis spectroscopy over a 72-hour period .

Cytotoxicity Testing

Cytotoxicity was assessed using the MTT assay, which measures metabolic activity as an indicator of cell viability:

- Results Summary : Most tested aluminum complexes showed significant antiproliferative activity compared to controls, with varying effectiveness depending on the specific ligand used.

属性

InChI |

InChI=1S/3C5H5F3O2.Al/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H2,1H3; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQLSXYCYWOAAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Al] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15AlF9O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14354-59-7 |

Source

|

| Record name | NSC177685 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。